Kelfiprim

Description

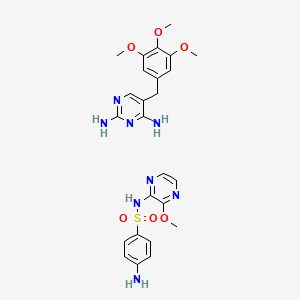

Structure

2D Structure

Properties

CAS No. |

50933-06-7 |

|---|---|

Molecular Formula |

C25H30N8O6S |

Molecular Weight |

570.6 g/mol |

IUPAC Name |

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C11H12N4O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,15) |

InChI Key |

DMIUGJLERMOBNT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

50933-06-7 |

Synonyms |

kelfiprim |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kelfiprim in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kelfiprim is a synergistic antibacterial agent composed of trimethoprim and the long-acting sulfonamide, sulfametopyrazine. This combination therapy targets the bacterial folic acid synthesis pathway at two sequential steps, leading to a potent bactericidal effect. Trimethoprim is a competitive inhibitor of dihydrofolate reductase (DHFR), while sulfametopyrazine targets dihydropteroate synthase (DHPS). The dual blockade of this essential metabolic pathway deprives bacteria of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids, ultimately leading to the cessation of DNA replication and cell death. This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and relevant experimental methodologies for studying this compound's action.

Core Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis

The antibacterial efficacy of this compound stems from the synergistic interaction of its two components, trimethoprim and sulfametopyrazine, which sequentially block the bacterial folate biosynthesis pathway. This pathway is essential for the de novo synthesis of tetrahydrofolate, a vital cofactor for one-carbon transfer reactions in the production of purines, thymidine, and certain amino acids (e.g., methionine).[1] Unlike mammals, which obtain folate from their diet, many bacteria are dependent on this synthesis pathway, providing a basis for the selective toxicity of these drugs.[2]

Sulfametopyrazine: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfametopyrazine, a long-acting sulfonamide, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[2][3] Structurally, sulfonamides are analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4] By competing with PABA for the active site of DHPS, sulfametopyrazine prevents the condensation of PABA with dihydropteridine pyrophosphate, the initial committed step in the synthesis of dihydrofolic acid.[2][4]

Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[5][6] This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. Trimethoprim's high affinity for the bacterial enzyme over its mammalian counterpart is a key factor in its therapeutic index.[6] Inhibition of DHFR leads to a depletion of the tetrahydrofolate pool, thereby halting the synthesis of essential precursors for DNA, RNA, and proteins.[1]

Synergistic Bactericidal Effect

The combination of trimethoprim and sulfametopyrazine results in a synergistic bactericidal action. By inhibiting two distinct and sequential steps in the same metabolic pathway, the overall effect is greater than the sum of the individual actions of each drug.[7] The inhibition of DHPS by sulfametopyrazine reduces the production of dihydrofolic acid, the substrate for DHFR. This, in turn, potentiates the inhibitory effect of trimethoprim on DHFR. The dual blockade leads to a more profound and rapid depletion of tetrahydrofolate, resulting in a bactericidal rather than a bacteriostatic effect.[8]

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound involves the direct inhibition of key enzymes in a metabolic pathway, rather than a complex signaling cascade. The logical relationship of this inhibition is depicted below.

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound components.

Data Presentation: Quantitative Efficacy

Quantitative data on the in vitro activity of trimethoprim-sulfonamide combinations are crucial for understanding their therapeutic potential. The following tables summarize available data on Minimum Inhibitory Concentrations (MICs) and enzyme inhibition constants.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Trimethoprim-Sulfamethoxazole against Escherichia coli

| Parameter | Concentration (µg/mL) | Reference |

| MIC | 0.06/1.14 | [9] |

| MBC | 0.25/4.75 | [9] |

Note: Data for the trimethoprim-sulfametopyrazine combination (this compound) is limited. The data presented here for trimethoprim-sulfamethoxazole against a K1 strain of E. coli is representative of the activity of such combinations.

Table 2: Inhibition Constants (Ki) of Trimethoprim against Bacterial Dihydrofolate Reductase (DHFR)

| Bacterial Species | Ki (nM) | Reference |

| Escherichia coli (Wild-Type) | 4-5 | [10] |

| Enterococcus faecalis | 2.1 | [11] |

Table 3: Inhibition of Dihydropteroate Synthase (DHPS) from Escherichia coli by Sulfonamides

| Inhibitor | Ki (µM) |

| Sulfadiazine | 2.5 |

| 4,4'-Diaminodiphenylsulfone (DDS) | 5.9 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and its components.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Protocol: Broth Microdilution Method

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of trimethoprim and sulfametopyrazine in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.

-

Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) control wells. Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).

-

MBC Determination: Following MIC determination, subculture a 10-100 µL aliquot from each well showing no visible growth onto an antibiotic-free agar plate. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Caption: Experimental workflow for determining MIC and MBC values.

Checkerboard Synergy Assay

This assay is used to assess the in vitro interaction between two antimicrobial agents.

Protocol:

-

Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of trimethoprim along the x-axis and sulfametopyrazine along the y-axis in CAMHB. This creates a matrix of wells with varying concentrations of both drugs.[12]

-

Inoculation and Incubation: Inoculate each well with a standardized bacterial suspension (5 x 105 CFU/mL) as described for the MIC assay. Incubate the plate at 35-37°C for 16-20 hours.[12]

-

Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive or Indifference

-

FIC Index > 4: Antagonism[12]

-

Caption: Workflow for the checkerboard synergy assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the oxidation of NADPH.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM TES buffer, pH 7.0), the substrate dihydrofolic acid (DHF), and the cofactor NADPH.

-

Enzyme and Inhibitor: Add a known concentration of purified bacterial DHFR enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of trimethoprim.

-

Initiation and Measurement: Initiate the reaction by adding the final component (either DHF or NADPH). Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (ε340 = 12,300 M-1cm-1).[6]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled spectrophotometric assay to measure DHPS activity and its inhibition.

Protocol:

-

Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of a coupling enzyme, DHFR, in the presence of NADPH. The activity of DHPS is therefore monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Reaction Components: The reaction mixture contains buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5), the substrates PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), the cofactor NADPH, an excess of purified DHFR, and a known concentration of purified DHPS.

-

Inhibition Measurement: For inhibition studies, pre-incubate the DHPS enzyme with various concentrations of sulfametopyrazine.

-

Reaction and Measurement: Initiate the reaction and monitor the absorbance at 340 nm as described for the DHFR assay.

-

Data Analysis: Calculate reaction rates and determine IC50 and Ki values as described for the DHFR inhibition assay.

Mechanisms of Resistance

Bacterial resistance to trimethoprim-sulfonamide combinations can arise through several mechanisms:

-

Target Modification: Mutations in the folP gene encoding DHPS can reduce the binding affinity of sulfonamides. Similarly, mutations in the dfr gene encoding DHFR can decrease trimethoprim binding.[1]

-

Target Overproduction: Increased expression of the target enzymes, DHPS or DHFR, can titrate out the inhibitory effect of the drugs.

-

Alternative Metabolic Pathways: Some bacteria can utilize exogenous folate, bypassing the need for de novo synthesis.

-

Drug Efflux: Active efflux pumps can reduce the intracellular concentration of the antimicrobial agents. In Pseudomonas aeruginosa, the MexAB-OprM efflux system has been shown to contribute to intrinsic resistance to trimethoprim and sulfamethoxazole.[13]

-

Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistant variants of the folP (sul genes) or dfr genes is a common mechanism for the spread of resistance.

Conclusion

This compound exerts its bactericidal effect through the well-characterized synergistic inhibition of the bacterial folic acid synthesis pathway. The combination of trimethoprim and sulfametopyrazine provides a potent and broad-spectrum antibacterial action. Understanding the molecular mechanisms, quantitative efficacy, and potential for resistance is paramount for the continued clinical utility of this drug class and for the development of novel antifolate agents that can overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of such antimicrobial agents.

References

- 1. Antimicrobial effects of trimethoprim and sulphadiazine in infected urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfalene | C11H12N4O3S | CID 9047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound | AntibioticDB [antibioticdb.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 5. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Multidrug efflux in intrinsic resistance to trimethoprim and sulfamethoxazole in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synergistic Effect of Trimethoprim and Sulfametopyrazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of trimethoprim and sulfametopyrazine exemplifies a powerful synergistic interaction in antimicrobial therapy. This guide delves into the core mechanisms, quantitative data, and experimental methodologies that underpin their enhanced efficacy. By sequentially inhibiting the bacterial folate biosynthesis pathway, these two compounds achieve a bactericidal effect that is significantly greater than the sum of their individual actions. This document provides a comprehensive overview for researchers and professionals involved in drug development, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the key pathways and workflows.

Mechanism of Synergistic Action

The synergistic relationship between trimethoprim and sulfametopyrazine is a classic example of sequential blockade in a critical metabolic pathway. Bacteria, unlike mammals, must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. The combination of trimethoprim and a sulfonamide, such as sulfametopyrazine, targets two distinct enzymes in this pathway.

-

Sulfametopyrazine: As a sulfonamide, it acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking PABA, sulfametopyrazine blocks this crucial initial step in the folate synthesis pathway.[2]

-

Trimethoprim: This agent targets a subsequent step in the pathway by inhibiting dihydrofolate reductase (DHFR).[1] This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. The inhibition of DHFR effectively halts the production of essential building blocks for bacterial DNA and protein synthesis.[2]

The synergy arises from the fact that the inhibition of one enzyme potentiates the action of the other, leading to a more profound and often bactericidal effect.[3]

Quantitative Data

The synergistic effect of trimethoprim and sulfonamides can be quantified through various in vitro and in vivo studies. Below are tables summarizing key quantitative data. While specific data for the sulfametopyrazine combination is limited in publicly available literature, representative data for the closely related and extensively studied trimethoprim-sulfamethoxazole combination is presented to illustrate the principles of synergy.

Table 1: In Vitro Synergy Data (Representative) - Trimethoprim-Sulfamethoxazole against E. coli

| Parameter | Trimethoprim Alone | Sulfamethoxazole Alone | Combination (TMP/SMX) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |

| MIC (µg/mL) | 0.25 - 2 | 4.75 - 38 | 0.03/0.57 - 0.5/9.5 | 0.25 - 0.5 | Synergy |

Note: Data is representative and compiled from various sources studying trimethoprim-sulfamethoxazole against susceptible E. coli strains.[4][5] The FIC index is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.

Table 2: Pharmacokinetic Parameters of Trimethoprim and Sulfametopyrazine Combination in Humans

| Parameter | Trimethoprim | Sulfametopyrazine |

| Time to Peak Plasma Concentration (tmax) | ~2-4 hours | Not specified |

| Plasma Half-life (t1/2) | ~11 hours | ~70 hours |

| Urinary Excretion (unchanged drug) | ~60% | ~20% |

Source: Adapted from a study in healthy human volunteers.[6] It is important to note that pharmacokinetic parameters can vary based on patient populations, such as those with renal insufficiency.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic interactions. The following are protocols for key experiments.

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of the trimethoprim-sulfametopyrazine combination.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Trimethoprim and sulfametopyrazine stock solutions

-

Bacterial inoculum (e.g., E. coli), adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[6]

-

Incubator (35-37°C)

Procedure:

-

Prepare serial dilutions of trimethoprim and sulfametopyrazine in MHB.

-

In a 96-well plate, dispense 50 µL of MHB into each well.

-

Add 50 µL of the trimethoprim solution in decreasing concentrations along the y-axis.

-

Add 50 µL of the sulfametopyrazine solution in decreasing concentrations along the x-axis. This creates a matrix of drug combinations.

-

Include wells with each drug alone as controls.

-

Inoculate each well with 100 µL of the prepared bacterial suspension.[6]

-

Incubate the plate at 35-37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC index for each well showing no growth using the formula: FIC Index = (MIC of Trimethoprim in combination / MIC of Trimethoprim alone) + (MIC of Sulfametopyrazine in combination / MIC of Sulfametopyrazine alone).[6]

Interpretation of FIC Index:

-

Synergy: FIC ≤ 0.5

-

Additive: 0.5 < FIC ≤ 1.0

-

Indifference: 1.0 < FIC ≤ 4.0

-

Antagonism: FIC > 4.0[8]

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of a drug combination over time.

Objective: To evaluate the rate of bacterial killing by trimethoprim and sulfametopyrazine, alone and in combination.

Materials:

-

Culture tubes with MHB

-

Trimethoprim and sulfametopyrazine solutions

-

Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL[1]

-

Shaking incubator (35-37°C)

-

Agar plates for colony counting

-

Sterile saline for dilutions

Procedure:

-

Prepare culture tubes with MHB containing:

-

No drug (growth control)

-

Trimethoprim alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

-

Sulfametopyrazine alone (at a relevant concentration)

-

The combination of trimethoprim and sulfametopyrazine.

-

-

Inoculate each tube with the bacterial suspension.

-

Incubate the tubes in a shaking incubator at 35-37°C.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

-

Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU/mL).

-

Plot the log10 CFU/mL against time for each condition.

Interpretation:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[1]

-

Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Murine Systemic Infection Model

Animal models are essential for evaluating the in vivo efficacy of antimicrobial combinations. The murine systemic infection model is commonly used.

Objective: To assess the in vivo synergistic efficacy of trimethoprim and sulfametopyrazine in a mouse model of systemic infection.

Materials:

-

Mice (e.g., BALB/c or Swiss Webster)

-

Pathogenic bacterial strain (e.g., a clinically relevant isolate of E. coli or S. aureus)

-

Trimethoprim and sulfametopyrazine formulations for administration (e.g., oral or intraperitoneal)

-

Normal saline or appropriate vehicle

-

Syringes and needles

Procedure:

-

Induction of Infection:

-

Prepare a bacterial inoculum of a predetermined lethal or sublethal dose.

-

Inject the bacterial suspension intraperitoneally (IP) into the mice.

-

-

Treatment Groups:

-

Divide the infected mice into several groups:

-

Vehicle control (no treatment)

-

Trimethoprim alone

-

Sulfametopyrazine alone

-

Trimethoprim and sulfametopyrazine combination

-

-

-

Drug Administration:

-

Administer the drugs at specified doses and time points post-infection (e.g., 1 and 6 hours).

-

-

Monitoring and Endpoints:

-

Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).

-

Primary endpoint is typically survival rate.

-

Secondary endpoints can include bacterial burden in organs (e.g., spleen, liver, blood), which requires sacrificing a subset of animals at specific time points and performing CFU counts.

-

-

Data Analysis:

-

Compare the survival curves between the different treatment groups using statistical methods (e.g., Kaplan-Meier survival analysis with a log-rank test).

-

Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Interpretation:

-

A significantly higher survival rate or a significant reduction in bacterial burden in the combination therapy group compared to the single-drug groups indicates in vivo synergy.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Folate synthesis pathway and sites of inhibition.

Experimental Workflow Diagram

Caption: Workflow for evaluating antimicrobial synergy.

Logical Relationship Diagram

Caption: Logical flow of the synergistic bactericidal effect.

References

- 1. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iieta.org [iieta.org]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Pharmacokinetic study of the new sulfamethopyrazine-trimethoprim combination (kelfiprim) in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

Kelfiprim: An In-depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelfiprim, a fixed-dose combination antimicrobial agent, leverages the synergistic action of trimethoprim and the long-acting sulfonamide, sulfametopyrazine. This combination targets the bacterial folic acid synthesis pathway at two sequential steps, resulting in a broad spectrum of activity against a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies utilized in its evaluation. The information is intended to support research, development, and clinical application of this antimicrobial combination.

Mechanism of Action: Synergistic Inhibition of Folic Acid Synthesis

This compound's bactericidal activity is derived from the complementary actions of its two components: trimethoprim and sulfametopyrazine. These agents interfere with the de novo synthesis of tetrahydrofolic acid (THF), an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, thereby halting bacterial DNA synthesis and replication.[1]

-

Sulfametopyrazine: As a structural analog of para-aminobenzoic acid (PABA), sulfametopyrazine competitively inhibits the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroic acid, a precursor of dihydrofolic acid (DHF).

-

Trimethoprim: Trimethoprim provides a sequential block in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of DHF to THF. While host organisms also possess a DHFR enzyme, trimethoprim exhibits a significantly higher affinity for the bacterial enzyme, which accounts for its selective toxicity.

The dual blockade of this essential metabolic pathway results in a synergistic antibacterial effect, which is often bactericidal and can help to mitigate the development of bacterial resistance.

Antibacterial Spectrum

While specific and extensive public domain data on the Minimum Inhibitory Concentrations (MICs) of this compound are limited, the antibacterial spectrum can be inferred from the known activity of trimethoprim-sulfonamide combinations. These combinations are known to be effective against a wide range of Gram-positive and Gram-negative bacteria. Clinical studies have demonstrated the efficacy of this compound in treating urinary tract infections and lower respiratory tract infections. One study on urinary tract infections reported an 85% eradication rate of infecting organisms.

The following table summarizes the general antibacterial spectrum of trimethoprim-sulfonamide combinations. It is important to note that local resistance patterns can vary and susceptibility testing is recommended.

| Bacterial Species | Typical Susceptibility | Notes |

| Gram-Positive Aerobes | ||

| Staphylococcus aureus | Susceptible | Including many methicillin-resistant strains (MRSA). |

| Staphylococcus epidermidis | Susceptible | |

| Streptococcus pneumoniae | Susceptible | Resistance has been reported and varies geographically. |

| Enterococcus spp. | Variable | Often resistant. |

| Gram-Negative Aerobes | ||

| Escherichia coli | Susceptible | A primary target for urinary tract infections, though resistance is increasing. |

| Klebsiella pneumoniae | Susceptible | |

| Proteus mirabilis | Susceptible | |

| Haemophilus influenzae | Susceptible | |

| Moraxella catarrhalis | Susceptible | |

| Pseudomonas aeruginosa | Resistant | Generally considered intrinsically resistant. |

| Other Bacteria | ||

| Nocardia spp. | Susceptible | Often a treatment of choice. |

| Pneumocystis jirovecii | Susceptible | A key agent for both treatment and prophylaxis. |

Experimental Protocols for Antibacterial Susceptibility Testing

The in vitro antibacterial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

Broth Microdilution Method

This is a widely used method for determining MIC values.

-

Preparation of Inoculum:

-

Isolate bacterial colonies from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound (trimethoprim and sulfametopyrazine in their fixed ratio).

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is read as the lowest concentration of the drug at which there is no visible growth of the bacteria.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

-

Preparation of Agar Plates:

-

Prepare serial twofold dilutions of this compound.

-

Add each dilution to molten Mueller-Hinton Agar and pour into petri dishes.

-

Allow the agar to solidify. A control plate with no drug is also prepared.

-

-

Preparation of Inoculum:

-

Prepare the bacterial inoculum as described for the broth microdilution method.

-

-

Inoculation and Incubation:

-

Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, including the control plate.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the drug that completely inhibits the growth of the bacteria.

-

Disk Diffusion Method

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

-

Preparation of Agar Plate and Inoculum:

-

Prepare a lawn of the test bacterium on a Mueller-Hinton Agar plate by swabbing the entire surface with a standardized inoculum (0.5 McFarland).

-

-

Application of Disk and Incubation:

-

Aseptically apply a paper disk impregnated with a standardized amount of this compound to the surface of the agar.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).

-

The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized interpretive charts.

-

Conclusion

This compound, a combination of trimethoprim and sulfametopyrazine, is a potent antimicrobial agent with a broad spectrum of activity against many common Gram-positive and Gram-negative pathogens. Its synergistic mechanism of action, targeting the bacterial folic acid synthesis pathway, makes it an effective therapeutic option for a variety of infections. Standardized methodologies are crucial for the accurate determination of its in vitro activity and for guiding its clinical use. Further research to establish a comprehensive database of MIC values for this compound against a wide range of clinical isolates would be beneficial for optimizing its therapeutic application and monitoring the emergence of resistance.

References

Kelfiprim's Impact on Bacterial Folate Metabolism: A Technical Guide

For Immediate Release

An In-depth Analysis of the Synergistic Inhibition of Bacterial Dihydrofolate and Dihydropteroate Synthesis

This technical guide provides a comprehensive overview of the mechanism of action of Kelfiprim, a synergistic antibacterial agent, and its profound impact on the bacterial folate metabolism pathway. This compound is a combination drug formulation containing Trimethoprim and Sulfametopyrazine (also known as Sulfalene), which act on two sequential steps in the biosynthesis of tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and amino acids in bacteria. This dual-target approach results in a potent bactericidal effect and a lower likelihood of the development of bacterial resistance.

Introduction to Bacterial Folate Metabolism

Bacteria, unlike mammals, are incapable of utilizing exogenous folate and therefore must synthesize it de novo. This metabolic pathway is essential for their survival and proliferation, making it an attractive target for antimicrobial agents. The pathway culminates in the production of tetrahydrofolate (THF), the biologically active form of folate, which is a crucial one-carbon donor in the synthesis of purines, thymidine, and certain amino acids.

Mechanism of Action of this compound

This compound employs a dual-inhibition strategy to disrupt the bacterial folate synthesis pathway. Its two active components, Trimethoprim and Sulfametopyrazine, target two distinct enzymes in this pathway, leading to a synergistic antibacterial effect.[1][2][3]

Inhibition of Dihydropteroate Synthase (DHPS) by Sulfametopyrazine

Sulfametopyrazine, a long-acting sulfonamide, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4][5] It is a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[4][5] By competing with PABA for the active site of DHPS, Sulfametopyrazine blocks the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby preventing the synthesis of 7,8-dihydropteroate, a precursor of dihydrofolate.[4][5]

Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][3] This enzyme catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), the final step in the synthesis of the active form of folate. Trimethoprim binds to the active site of bacterial DHFR with an affinity several thousand times higher than its affinity for the mammalian enzyme, which accounts for its selective toxicity.[3]

Synergistic Action

The sequential blockade of the folate pathway by Sulfametopyrazine and Trimethoprim results in a synergistic bactericidal effect that is greater than the sum of the effects of the individual agents.[1][2] The inhibition of DHPS by Sulfametopyrazine reduces the synthesis of DHF, the substrate for DHFR. This depletion of DHF potentiates the inhibitory action of Trimethoprim on DHFR. Conversely, the inhibition of DHFR by Trimethoprim leads to an accumulation of DHF, which would normally compete with the sulfonamide. However, the initial blockade by the sulfonamide prevents this accumulation. This mutual potentiation leads to a more complete shutdown of the folate synthesis pathway.[6]

Quantitative Data

While specific in-vitro quantitative data for the Trimethoprim-Sulfametopyrazine combination (this compound) is limited in publicly available literature, data for Trimethoprim and other sulfonamides against key bacterial enzymes and pathogens provide a strong indication of its potency.

Enzyme Inhibition Data

The inhibitory activity of Trimethoprim and sulfonamides is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against their target enzymes.

| Compound | Enzyme Target | Organism | IC50 / Ki | Reference |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli | 5-8 nM (IC50) | [7] |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Staphylococcus aureus | 2.7 nM (Ki) | [3] |

| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum (sensitive) | 0.14 µM (Ki) | [8] |

| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum (resistant) | 112 µM (Ki) | [8] |

Note: Data for Sulfadoxine, a structurally related sulfonamide, is provided as a proxy for Sulfametopyrazine due to the lack of specific publicly available data for the latter.

In-Vitro Antibacterial Activity

The in-vitro efficacy of antibacterial agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

| Organism | Drug Combination | MIC Range (µg/mL) | Reference |

| Escherichia coli | Trimethoprim/Sulfamethoxazole | 0.25/4.75 to 4/76 | [9] |

| Staphylococcus aureus | Trimethoprim/Sulfamethoxazole | 2 to 4 (MIC90) | [10] |

| Anaerobic Bacteria | Trimethoprim/Sulfamethoxazole | ≤16 (for 85% of strains) | [11] |

| Escherichia coli | Trimethoprim/Sulfamethoxazole | Wildtype population MIC: 0.03-0.25 | [12] |

Note: Data for the Trimethoprim/Sulfamethoxazole combination is presented as it is the most well-studied synergistic folate synthesis inhibitor and its activity is expected to be comparable to this compound.

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of this compound in treating various bacterial infections.

| Infection Type | Treatment | Response Rate | Reference |

| Recurrent Urinary Tract Infection | This compound | ~90% (sterile urine) | [13] |

| Persistent Urinary Tract Infection | This compound | 66.8% (recovery) | [13] |

| Lower Respiratory Tract Infections | This compound | 85% (excellent or good) in out-patients | [14] |

| Acute/Recurrent Urinary Tract Infections | This compound | 75% (excellent or good) | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the impact of this compound's components on bacterial folate metabolism.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the inhibition of DHPS by sulfonamides. A common method is a coupled-enzyme spectrophotometric assay.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 7.8.

-

Enzyme Solution: Purified recombinant DHPS.

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Coupling Enzyme and Cofactor: Purified recombinant DHFR and NADPH.

-

Inhibitor: Sulfametopyrazine dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, DHPS, DHFR, and varying concentrations of Sulfametopyrazine to the wells.

-

Initiate the reaction by adding PABA, DHPPP, and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibitory activity of Trimethoprim against DHFR.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Solution: Purified recombinant DHFR.

-

Substrate: Dihydrofolate (DHF).

-

Cofactor: NADPH.

-

Inhibitor: Trimethoprim dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, DHFR, NADPH, and varying concentrations of Trimethoprim to the wells.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Determine the initial reaction rates.

-

Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration.

-

Checkerboard Synergy Assay

This assay is used to determine the synergistic effect of two antimicrobial agents.

Principle: The MIC of each drug is determined alone and in combination in a two-dimensional array of concentrations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy.

Protocol:

-

Preparation:

-

Prepare serial dilutions of Trimethoprim and Sulfametopyrazine in a 96-well microtiter plate. One drug is diluted along the x-axis and the other along the y-axis.

-

Inoculate each well with a standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

-

Calculate the FIC index: FIC Index = FIC of Trimethoprim + FIC of Sulfametopyrazine.

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive/Indifference

-

FIC Index > 4: Antagonism

-

-

Visualizations

Signaling Pathway Diagram

Caption: this compound's dual inhibition of the bacterial folate synthesis pathway.

Experimental Workflow Diagram

Caption: Workflow for a Dihydrofolate Reductase (DHFR) inhibition assay.

Conclusion

This compound's mechanism of action, through the synergistic inhibition of dihydropteroate synthase and dihydrofolate reductase, represents a highly effective strategy for combating bacterial infections. By targeting two crucial steps in the essential folate synthesis pathway, this compound achieves potent bactericidal activity and presents a higher barrier to the development of resistance compared to single-agent therapies. The detailed understanding of its impact on bacterial folate metabolism, supported by quantitative data and established experimental protocols, underscores its importance in the field of antimicrobial drug development. Further research into the in-vitro activity of the specific Trimethoprim-Sulfametopyrazine combination against a broader range of clinical isolates will continue to refine its therapeutic application.

References

- 1. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of the combination trimethoprim plus sulfamethoxazole compared with that of other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activities of trimethoprim and sulfamethoxazole against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of trimethoprim-sulfamethoxazole resistance genes and their relatedness to class 1 integron and insertion sequence common region in gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Unveiling the Molecular Onslaught: A Technical Guide to Sulfametopyrazine's Bacterial Targets

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular interactions between the sulfonamide antibiotic, sulfametopyrazine, and its bacterial targets. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, presents available quantitative data, and outlines detailed experimental protocols for further investigation.

Executive Summary

Sulfametopyrazine, a long-acting sulfonamide, exerts its bacteriostatic effect by targeting a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS). By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfametopyrazine effectively halts the production of dihydrofolic acid, a precursor essential for nucleotide and amino acid synthesis. This selective inhibition disrupts bacterial DNA replication and protein synthesis, ultimately impeding cell growth and proliferation. This guide will explore the intricacies of this mechanism, supported by experimental methodologies and pathway visualizations.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary molecular target of sulfametopyrazine in bacteria is the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3][4] This reaction is a critical step in the de novo synthesis of folate, a pathway essential for bacteria but absent in humans, who obtain folate from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamides against bacteria.

Sulfametopyrazine's chemical structure closely mimics that of PABA. This structural analogy allows it to bind to the active site of DHPS, acting as a competitive inhibitor.[5] By occupying the PABA-binding site, sulfametopyrazine prevents the natural substrate from binding, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. The resulting depletion of folic acid precursors inhibits the synthesis of essential metabolites, leading to a bacteriostatic effect where bacterial growth and replication are halted.

Caption: Inhibition of the bacterial folate biosynthesis pathway by sulfametopyrazine.

Quantitative Data

Table 1: Comparative Inhibition of Dihydropteroate Synthase (DHPS) by Various Sulfonamides

| Sulfonamide | Bacterial Species | Target | Ki (µM) | IC50 (µM) | Reference |

| Sulfadiazine | Escherichia coli | Dihydropteroate Synthetase | 2.5 | - | [6] |

| Dapsone | Escherichia coli | Dihydropteroate Synthetase | 5.9 | 20 | [6] |

| Sulfamethoxazole | Toxoplasma gondii | Dihydropteroate Synthetase | - | - | Ki values were 6- to 57-fold lower than sulfamethoxazole for other tested sulfonamides.[7][8] |

| Sulfadoxine | Plasmodium falciparum | Dihydropteroate Synthetase | 0.14 - 112 | - | [9] |

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Sulfonamides against Reference Bacterial Strains

| Sulfonamide | Bacterial Strain | MIC (µg/mL) | Reference |

| Not Specified | Escherichia coli ATCC 25922 | Data for 34 antimicrobial agents available, but not specifically for sulfametopyrazine. | [10] |

| Not Specified | Staphylococcus aureus ATCC 29213 | MIC for various agents reported, but not sulfametopyrazine. | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the interaction of sulfametopyrazine with its molecular target.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric coupled-enzyme assay to determine the inhibitory activity of sulfametopyrazine against DHPS.

Principle: The activity of DHPS is measured indirectly by coupling the formation of its product, 7,8-dihydropteroate, to the oxidation of NADPH by an excess of dihydrofolate reductase (DHFR). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Caption: Workflow for the DHPS inhibition assay.

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-aminobenzoic acid (PABA)

-

β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH)

-

Sulfametopyrazine

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of sulfametopyrazine in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Prepare an enzyme mix containing DHPS and an excess of DHFR in assay buffer.

-

Prepare a substrate mix containing DHPPP, PABA, and NADPH in assay buffer.

-

-

Assay Setup:

-

Add a small volume (e.g., 2 µL) of the sulfametopyrazine serial dilutions to the respective wells of the microplate. For control wells (no inhibition), add the same volume of DMSO.

-

Add the enzyme mix to all wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the pre-warmed substrate mix to all wells.

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each sulfametopyrazine concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the sulfametopyrazine concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of sulfametopyrazine against a specific bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Caption: Workflow for MIC determination by broth microdilution.

Materials and Reagents:

-

Sulfametopyrazine

-

Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Incubator

Procedure:

-

Prepare Drug Dilutions:

-

Prepare a stock solution of sulfametopyrazine.

-

Perform serial two-fold dilutions of sulfametopyrazine in CAMHB directly in the wells of a 96-well microplate.

-

-

Prepare Inoculum:

-

Grow the bacterial strain to the mid-logarithmic phase in CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Inoculate each well of the microplate containing the drug dilutions with the standardized bacterial suspension.

-

Include a growth control well (bacteria in broth without drug) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sulfametopyrazine in which there is no visible growth.

-

Conclusion

Sulfametopyrazine's efficacy as an antibacterial agent is rooted in its specific targeting of dihydropteroate synthase, a key enzyme in the essential folate biosynthesis pathway of bacteria. Its action as a competitive inhibitor of PABA underscores a classic example of rational drug design. While a comprehensive dataset of its inhibitory constants and MIC values against a wide range of bacteria remains to be fully elucidated in publicly accessible literature, the established mechanism of action provides a solid foundation for its clinical use and for future research into next-generation sulfonamides. The detailed experimental protocols provided herein offer a standardized approach for researchers to further quantify the activity of sulfametopyrazine and other DHPS inhibitors, contributing to the ongoing efforts to combat bacterial infections.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Drug Resistance of Staphylococcus aureus by Efflux Pump Inhibitor and Autolysis Inducer to Strengthen the Antibacterial Activity of β-lactam Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethoprim Resistance Mechanisms in E. coli

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underpinning trimethoprim resistance in Escherichia coli. It is designed to serve as a technical resource, offering detailed insights into the genetic determinants, biochemical pathways, and epidemiological trends of resistance. The content includes quantitative data, detailed experimental protocols, and visual representations of key biological processes to support research and development efforts in combating antibiotic resistance.

Core Mechanisms of Trimethoprim Resistance

Trimethoprim is a synthetic antibiotic that competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids. Resistance to trimethoprim in E. coli is primarily achieved through two main strategies: the acquisition of resistant DHFR enzymes and alterations in the expression or structure of the native DHFR.

Acquired Resistance: The Role of dfr Genes

The most prevalent mechanism of high-level trimethoprim resistance is the acquisition of mobile genetic elements that carry genes encoding trimethoprim-insensitive DHFR enzymes.[1][2] These genes, designated as dfr, produce DHFR variants that have a significantly lower affinity for trimethoprim while retaining their ability to reduce dihydrofolate.

1.1.1. Diversity and Prevalence of dfr Genes

Over 30 different dfr gene families have been identified, with dfrA genes being the most common in E. coli.[3] The prevalence of specific dfrA alleles can vary by geographical location and the source of the isolate (human, animal, or environmental).[4][5][6][7] The most frequently reported dfrA genes in clinical and veterinary isolates include dfrA1, dfrA5, dfrA7, dfrA12, dfrA14, and dfrA17.[2][4][5][6][7]

Table 1: Prevalence of Common dfrA Genes in Trimethoprim-Resistant E. coli Isolates

| dfrA Gene | Prevalence in Human Isolates (%) | Prevalence in Animal Isolates (%) | References |

| dfrA1 | 10-30 | 20-40 | [4][5][6][8] |

| dfrA5 | 5-15 | 5-10 | [4][6][8] |

| dfrA7 | 5-10 | 5-10 | [6][8] |

| dfrA8 | <5 | 5-15 | [4] |

| dfrA12 | 5-20 | <5 | [4][5][6] |

| dfrA14 | <5 | 10-20 | [4] |

| dfrA17 | 10-25 | <5 | [4][5][6] |

1.1.2. Mobile Genetic Elements: Vectors of Resistance

The rapid dissemination of dfr genes is facilitated by their association with mobile genetic elements such as plasmids, transposons, and integrons.[1]

-

Integrons: Class 1 and Class 2 integrons are particularly significant in the spread of trimethoprim resistance.[8] These genetic platforms can capture and express gene cassettes, which often contain dfr genes alongside other antibiotic resistance genes, such as those conferring resistance to sulfonamides (sul genes).[8]

-

Transposons: Transposons carrying dfr genes, such as Tn7, contribute to their mobilization between plasmids and the bacterial chromosome.[5]

-

Plasmids: Conjugative plasmids can transfer a payload of multiple resistance genes, including dfr genes, between different bacteria, leading to the rapid emergence of multidrug-resistant strains.

Chromosomal Resistance Mechanisms

While acquired resistance is dominant, chromosomal alterations also contribute to trimethoprim resistance, typically conferring lower levels of resistance.

1.2.1. Mutations in the folA Gene

The folA gene encodes the native DHFR in E. coli. Point mutations in the promoter region or the coding sequence of folA can lead to trimethoprim resistance.[3] Promoter mutations can result in the overexpression of DHFR, thereby titrating the effect of the antibiotic. Mutations within the coding sequence can alter the structure of the enzyme's active site, reducing its affinity for trimethoprim.

1.2.2. Upregulation of folA Expression

Regulatory networks within the cell can also modulate the expression of folA. For instance, the two-component system PhoP/PhoQ, which responds to environmental stressors like low magnesium, has been implicated in regulating genes that can influence antibiotic susceptibility.[9][10][11][12] While its direct role in trimethoprim-induced folA upregulation is still under investigation, it represents a potential pathway for adaptive resistance.

Other Contributing Factors

1.3.1. Efflux Pumps

Multidrug efflux pumps, such as the AcrAB-TolC system, can actively transport a wide range of antimicrobial agents, including trimethoprim, out of the bacterial cell.[13][14][15] Overexpression of these pumps can contribute to a general decrease in susceptibility to various antibiotics.

Quantitative Analysis of Trimethoprim Resistance

The level of resistance conferred by different mechanisms can be quantified by determining the minimum inhibitory concentration (MIC) of trimethoprim and by assessing the kinetic parameters of the DHFR enzymes.

Table 2: Trimethoprim MIC Values for E. coli with Different Resistance Determinants

| Resistance Mechanism | Typical Trimethoprim MIC (µg/mL) | References |

| Wild-type (folA) | 0.5 - 2 | [6] |

| folA promoter mutations | 4 - 32 | [3] |

| dfrA1 | >1024 | [5][6] |

| dfrA5 | >1024 | [6] |

| dfrA7 | >1024 | [6] |

| dfrA12 | >1024 | [5][6] |

| dfrA14 | >1024 | [4] |

| dfrA17 | >1024 | [5][6] |

| dfrA35 | 128 | [16][17] |

Table 3: Comparative Kinetic Parameters of DHFR Variants

| DHFR Variant | Source Gene | Km for DHF (µM) | Ki for Trimethoprim (nM) | References |

| Wild-type | folA | ~1 | ~1 | [18][19][20] |

| DfrA | dfrA | 5.76 | 820 | [18] |

| DfrG | dfrG | 8.87 | 31,000 | [18] |

| DfrK | dfrK | 11.01 | 4,260 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of trimethoprim resistance in E. coli.

Identification of dfr Genes by Multiplex PCR

This protocol allows for the simultaneous detection of several common dfrA genes.

Materials:

-

Bacterial colonies grown on agar plates

-

Sterile water or TE buffer

-

Multiplex PCR master mix (containing Taq polymerase, dNTPs, and buffer)

-

Primer mix (containing forward and reverse primers for each target dfrA gene)

-

Thermocycler

-

Agarose gel electrophoresis system

-

DNA ladder

Procedure:

-

Template DNA Preparation:

-

Pick a single colony and suspend it in 100 µL of sterile water or TE buffer.

-

Boil the suspension at 95-100°C for 10 minutes to lyse the cells and release the DNA.

-

Centrifuge at high speed for 5 minutes to pellet the cell debris.

-

Use 2 µL of the supernatant as the DNA template for the PCR reaction.

-

-

PCR Reaction Setup:

-

Prepare a master mix containing the PCR buffer, dNTPs, Taq polymerase, and the primer mix according to the manufacturer's instructions.

-

Aliquot the master mix into PCR tubes.

-

Add 2 µL of the prepared DNA template to each tube.

-

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds (optimize based on primer set).

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 7 minutes.

-

-

Analysis of PCR Products:

-

Run the PCR products on a 1.5-2% agarose gel alongside a DNA ladder.

-

Visualize the bands under UV light and determine the presence of dfrA genes based on the expected amplicon sizes.

-

Purification of His-tagged Recombinant DHFR

This protocol describes the purification of a His-tagged DHFR enzyme for subsequent kinetic analysis.[21][22]

Materials:

-

E. coli culture overexpressing the His-tagged DHFR

-

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Cell Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed to pellet the cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with lysis buffer.

-

Load the supernatant from the cell lysate onto the column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged DHFR with elution buffer.

-

-

Buffer Exchange:

-

Dialyze the eluted protein against a suitable storage buffer (e.g., containing glycerol for stability).

-

DHFR Enzyme Kinetics Assay

This spectrophotometric assay measures the activity of DHFR and its inhibition by trimethoprim.[23]

Materials:

-

Purified DHFR enzyme

-

Assay buffer (e.g., 50 mM TES, pH 7.0)

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Trimethoprim solution

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup:

-

In a quartz cuvette, mix the assay buffer, NADPH, and the purified DHFR enzyme.

-

For inhibition assays, also add the desired concentration of trimethoprim and incubate for a few minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding DHF.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

To determine Km for DHF, vary the DHF concentration while keeping NADPH constant and fit the data to the Michaelis-Menten equation.

-

To determine Ki for trimethoprim, measure the reaction velocity at different trimethoprim concentrations and perform a Lineweaver-Burk or Dixon plot analysis.

-

Conclusion

Trimethoprim resistance in E. coli is a multifaceted problem driven primarily by the horizontal transfer of dfr genes via mobile genetic elements. Chromosomal mutations and the activity of efflux pumps also contribute to the overall resistance phenotype. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is essential for the development of novel strategies to overcome trimethoprim resistance. This guide provides a foundational resource for researchers and professionals working towards this critical goal.

References

- 1. Repression of Escherichia coli PhoP-PhoQ Signaling by Acetate Reveals a Regulatory Role for Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. Prevalence of trimethoprim resistance genes in Escherichia coli isolates of human and animal origin in Lithuania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 8. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Feedback Inhibition in the PhoQ/PhoP Signaling System by a Membrane Peptide | PLOS Genetics [journals.plos.org]

- 11. An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A PhoQ/P-Regulated small RNA Regulates Sensitivity of Escherichia coli to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Escherichia coli resistance mechanism AcrAB-TolC efflux pump interactions with commonly used antibiotics: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. A Novel Trimethoprim Resistance Gene, dfrA35, Characterized from Escherichia coli from Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 22. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]

- 23. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of the Kelfiprim Combination

Disclaimer: Publicly available, peer-reviewed pharmacokinetic data for the specific combination of sulfamethopyrazine and trimethoprim (Kelfiprim) in key livestock species such as cattle and pigs is scarce. This guide provides a comprehensive overview of the pharmacokinetics of trimethoprim and representative sulfonamides in these species to offer a scientifically grounded framework for understanding the likely behavior of the this compound combination. The presented data for sulfonamides should be interpreted as illustrative of the drug class.

Introduction

This compound is an antimicrobial drug combination containing sulfamethopyrazine, a long-acting sulfonamide, and trimethoprim. This combination creates a synergistic bactericidal effect through the sequential blockade of two enzymes essential for the synthesis of folic acid in bacteria. Sulfonamides inhibit dihydropteroate synthetase, while trimethoprim inhibits dihydrofolate reductase. This dual action broadens the antimicrobial spectrum and reduces the likelihood of bacterial resistance. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of each component is critical for optimizing dosage regimens to ensure therapeutic efficacy and minimize the risk of residues in food-producing animals.

This technical guide summarizes the available pharmacokinetic data for trimethoprim and representative sulfonamides in cattle and pigs, details common experimental protocols for pharmacokinetic studies, and visualizes key processes and pathways.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for trimethoprim and various sulfonamides in cattle and pigs following different routes of administration. These parameters are crucial for predicting drug concentration-time profiles and designing effective dosing schedules.

Pharmacokinetic Parameters in Cattle

| Parameter | Trimethoprim | Sulfadoxine | Sulfadiazine | Sulfamethazine | Route of Admin. | Reference(s) |

| Elimination Half-life (t½) | 1.9 ± 0.31 h | 12.9 h | 4.4 - 5.0 h | 9 h | IV | [1][2][3] |

| Volume of Distribution (Vd) | 2.0 L/kg | 0.44 L/kg | - | 0.35 L/kg | IV | [1] |

| Clearance (Cl) | 0.9 L/kg/h | 0.024 L/kg/h | - | - | IV | [1] |

| Bioavailability (F) | 74 - 76% (SC) | 96 - 98% (SC) | - | - | SC | [1] |

Note: Data for different sulfonamides are presented to illustrate the range of pharmacokinetic properties within this drug class.

Pharmacokinetic Parameters in Pigs

| Parameter | Trimethoprim | Sulfamethoxazole | Sulfadiazine | Sulfamethazine | Route of Admin. | Reference(s) |

| Elimination Half-life (t½) | 2.4 - 2.9 h | 2.2 - 2.7 h | 3.1 - 4.3 h | 16.9 h | IV / Oral | [2][4][5] |

| Volume of Distribution (Vd) | - | - | - | - | - | - |

| Clearance (Cl) | 0.48 L/h/kg | 0.21 L/h/kg | 0.12 L/h/kg | - | IV | [4] |

| Bioavailability (F) | - | - | - | 85.8 ± 5.3% | Oral | [4] |

Note: The variability in pharmacokinetic parameters highlights the importance of species- and compound-specific data.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of sulfonamide-trimethoprim combinations in livestock.

Animal Models and Dosing

Species: Healthy, mature pigs (e.g., cross-bred, weighing approximately 20-40 kg) or cattle (e.g., pre-ruminant calves or adult cows) are commonly used.[1][4] Animals are typically acclimatized to their housing and handling for at least one week prior to the study.

Dosing: The drug combination is administered intravenously (IV) to determine intrinsic pharmacokinetic parameters and extravascularly (e.g., intramuscularly (IM) or orally (PO)) to assess bioavailability. A crossover design, where each animal receives both IV and extravascular administrations with a suitable washout period (e.g., 2 weeks) in between, is often employed to minimize inter-animal variability.[6] Doses are calculated based on body weight (mg/kg). For oral administration in pigs, the drug can be mixed with feed.[7]

Sample Collection

Blood Sampling: Blood samples are collected at predetermined time points to characterize the absorption, distribution, and elimination phases of the drug. A typical sampling schedule includes a pre-dose sample, followed by frequent sampling in the initial hours post-administration (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).[6][8] Blood is collected from an indwelling catheter in the jugular or auricular vein into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[4]

Tissue Sampling: For residue studies, animals are euthanized at various time points after the final dose, and samples of edible tissues (e.g., muscle, liver, kidney, fat) are collected.[7]

Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous quantification of sulfonamides and trimethoprim in plasma and tissue samples.

-

Sample Preparation: Plasma samples are typically deproteinized using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).[1][9] The supernatant is then separated, and a portion is injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reverse-phase C8 or C18 column is commonly used.[10][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) is used in an isocratic or gradient elution mode.[1][9] The pH of the mobile phase is adjusted to achieve optimal separation.[10]

-

Flow Rate: A typical flow rate is 1 mL/min.[10]

-

Detection: A UV detector set at a specific wavelength (e.g., 225 nm) is often employed.[1] Mass spectrometry (LC-MS/MS) can be used for higher sensitivity and specificity.[11]

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area or height to that of a calibration curve prepared with known concentrations of the drug in the same biological matrix. An internal standard is used to correct for variations in extraction and injection.[10]

Visualizations